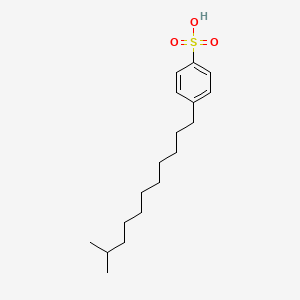

4-(10-Methylundecyl)benzenesulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(10-Methylundecyl)benzenesulfonic acid is an organosulfur compound with the formula C18H30O3S. It is a type of alkylbenzene sulfonate, which is a class of anionic surfactants. These compounds consist of a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group. This compound is widely used in various industrial applications due to its surfactant properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(10-Methylundecyl)benzenesulfonic acid is typically synthesized through the Friedel–Crafts alkylation of benzene with propylene tetramer, followed by sulfonation . The reaction involves the following steps:

Alkylation: Benzene is alkylated with propylene tetramer using a catalyst such as aluminum chloride.

Industrial Production Methods

In industrial settings, the sulfonation process is often carried out in continuous reactors, such as falling film reactors, to ensure efficient and consistent production . The sulfonated product is then neutralized with a base, such as sodium hydroxide, to form the corresponding sulfonate salt .

Analyse Chemischer Reaktionen

Types of Reactions

4-(10-Methylundecyl)benzenesulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: It can form sulfonamides, sulfonyl chlorides, and esters.

Desulfonation: The sulfonation can be reversed at high temperatures (above 220°C).

Dehydration: Dehydration with phosphorus pentoxide yields benzenesulfonic acid anhydride.

Common Reagents and Conditions

Sulfonation: Sulfur trioxide or oleum is used for sulfonation.

Neutralization: Sodium hydroxide is commonly used to neutralize the sulfonic acid.

Major Products

Sulfonamides: Formed by reacting with amines.

Sulfonyl Chlorides: Formed by reacting with phosphorus pentachloride.

Esters: Formed by reacting with alcohols.

Wissenschaftliche Forschungsanwendungen

Surfactant Applications

4-(10-Methylundecyl)benzenesulfonic acid is primarily utilized as a surfactant in various formulations due to its ability to lower surface tension and enhance wetting properties. The following are key areas of application:

- Household Cleaning Products : It is commonly found in detergents and surface cleaners, where it helps to emulsify oils and dirt, facilitating easier cleaning. Concentrations in these products can range from 5% to 25% .

- Industrial Cleaners : In industrial settings, this compound serves as an effective agent for removing grease and contaminants from machinery and equipment.

| Application Type | Typical Concentration | Functionality |

|---|---|---|

| Household Cleaners | 5% - 25% | Emulsification, dirt removal |

| Industrial Cleaners | Up to 25% | Heavy-duty grease removal |

Coatings and Paints

In the coatings industry, this compound is used as a dispersing agent to improve the stability of pigment suspensions. This enhances the color consistency and application properties of paints.

- Pigment Dispersal : It aids in the uniform distribution of pigments, preventing settling and ensuring a consistent finish.

Textile and Leather Finishing

The compound is also employed in textile and leather finishing processes, where it contributes to the softness and water repellency of fabrics.

- Water Repellency : By modifying the surface properties of textiles, it enhances their resistance to water and stains.

Biocidal Products

This compound has been evaluated for use in biocidal products, particularly in formulations designed to inhibit microbial growth on surfaces.

- Microbial Control : Its effectiveness against bacteria makes it suitable for inclusion in disinfectants and sanitizers.

Case Study 1: Household Cleaning Efficacy

A study evaluated the effectiveness of a household cleaner containing 10% this compound against common household stains (grease, ink, and food residues). Results indicated a significant improvement in stain removal compared to formulations without this compound.

Case Study 2: Industrial Application

In an industrial setting, a formulation with this compound was tested for its ability to clean heavy machinery. The cleaner demonstrated a reduction in cleaning time by approximately 30% compared to traditional solvents, showcasing its efficiency as an industrial surfactant.

Health and Safety Considerations

While the applications of this compound are extensive, it is essential to consider health implications:

- Irritation Potential : The compound has been associated with skin and eye irritation; therefore, appropriate safety measures should be implemented during handling .

- Regulatory Status : Evaluations by regulatory bodies have classified it under specific guidelines concerning its use in consumer products, emphasizing the need for risk management strategies .

Wirkmechanismus

The mechanism of action of benzenesulfonic acid, dodecyl-, branched primarily involves its surfactant properties. The hydrophilic sulfonate head-group interacts with water, while the hydrophobic alkylbenzene tail-group interacts with nonpolar substances, allowing it to reduce surface tension and emulsify oils and fats . This makes it effective in cleaning and detergent applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Linear Alkylbenzene Sulfonates (LAS): These are similar in structure but have a linear alkyl chain instead of a branched one.

Benzenesulfonic Acid: The simplest aromatic sulfonic acid, lacking the long alkyl chain.

p-Toluenesulfonic Acid: Another aromatic sulfonic acid with a methyl group instead of a long alkyl chain.

Uniqueness

4-(10-Methylundecyl)benzenesulfonic acid is unique due to its branched alkyl chain, which provides superior tolerance to hard water and better foaming properties compared to linear alkylbenzene sulfonates . the branched structure also makes it less biodegradable, which has led to environmental concerns .

Eigenschaften

CAS-Nummer |

68411-32-5 |

|---|---|

Molekularformel |

C18H30O3S |

Molekulargewicht |

326.5 g/mol |

IUPAC-Name |

4-(10-methylundecyl)benzenesulfonic acid |

InChI |

InChI=1S/C18H30O3S/c1-16(2)10-8-6-4-3-5-7-9-11-17-12-14-18(15-13-17)22(19,20)21/h12-16H,3-11H2,1-2H3,(H,19,20,21) |

InChI-Schlüssel |

NLIZZNXFRGDAMS-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |

Kanonische SMILES |

CC(C)CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.